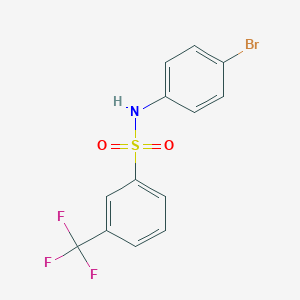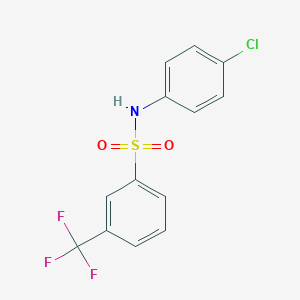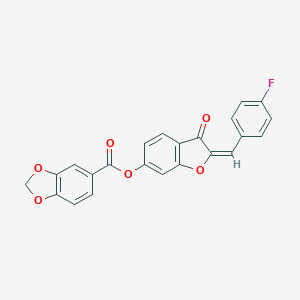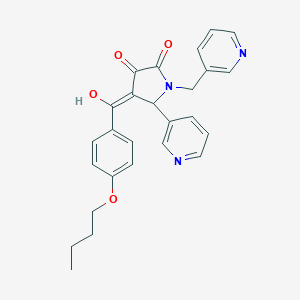![molecular formula C25H23N3O4S B265983 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265983.png)
2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as ITMC-SD-1, is a novel compound with potential applications in scientific research. This compound belongs to the class of chromenopyrroles, which have been reported to exhibit various biological activities such as anticancer, antiviral, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood. However, several studies have suggested that 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione induces apoptosis in cancer cells by activating the caspase pathway. Caspases are a family of proteases that play a crucial role in the initiation and execution of apoptosis. 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been reported to activate caspase-3 and caspase-9, leading to the cleavage of various substrates and ultimately inducing apoptosis.
Biochemical and Physiological Effects:
2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been reported to exhibit various biochemical and physiological effects. Several studies have reported that 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione inhibits the growth of cancer cells by inducing apoptosis. Additionally, 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been reported to exhibit antiviral and antimicrobial properties. 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to inhibit the replication of the influenza virus and the growth of various bacteria such as Staphylococcus aureus.
Avantages Et Limitations Des Expériences En Laboratoire
2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several advantages for lab experiments. 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a novel compound with potential applications in various scientific research fields. Additionally, 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been reported to exhibit various biological activities such as anticancer, antiviral, and antimicrobial properties. However, 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has some limitations for lab experiments. The synthesis of 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves a multi-step process that requires skilled personnel and specialized equipment. Additionally, the cost of 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may be a limitation for lab experiments.
Orientations Futures
There are several future directions for the research of 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One potential future direction is to investigate the mechanism of action of 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in more detail. Additionally, future studies could explore the potential of 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione as an anticancer agent in vivo. Furthermore, future research could investigate the potential of 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione as an antiviral and antimicrobial agent. Finally, future studies could explore the potential of 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione as a lead compound for the development of new drugs with improved biological activities.
Conclusion:
In conclusion, 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a novel compound with potential applications in various scientific research fields. The synthesis of 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves a multi-step process that requires skilled personnel and specialized equipment. 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been reported to exhibit various biological activities such as anticancer, antiviral, and antimicrobial properties. The mechanism of action of 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood, but several studies have suggested that 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione induces apoptosis in cancer cells by activating the caspase pathway. Finally, there are several future directions for the research of 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, including investigating the mechanism of action in more detail, exploring the potential as an anticancer agent in vivo, and developing new drugs with improved biological activities.
Méthodes De Synthèse
The synthesis of 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves a multi-step process that includes the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. The chalcone intermediate is then reacted with thiourea and isobutyl isocyanate to form the 5-isobutyl-1,3,4-thiadiazol-2-yl moiety. The final step involves the reaction of the thiadiazole intermediate with 7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione to form 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.
Applications De Recherche Scientifique
2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been reported to exhibit various biological activities such as anticancer, antiviral, and antimicrobial properties. Several studies have reported the potential of 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione as an anticancer agent. 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been reported to inhibit the growth of various cancer cell lines such as breast, lung, and colon cancer cells.
Propriétés
Nom du produit |
2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
|---|---|
Formule moléculaire |
C25H23N3O4S |
Poids moléculaire |
461.5 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-7-methyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H23N3O4S/c1-13(2)11-19-26-27-25(33-19)28-21(15-6-8-16(31-4)9-7-15)20-22(29)17-12-14(3)5-10-18(17)32-23(20)24(28)30/h5-10,12-13,21H,11H2,1-4H3 |
Clé InChI |
LBGXWGNWJVDXNC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)CC(C)C)C5=CC=C(C=C5)OC |
SMILES canonique |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)CC(C)C)C5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 7-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B265909.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265919.png)
![2-amino-4-(3,4-dimethoxyphenyl)-6-(4-methoxybenzyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B265926.png)

![(6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B265943.png)
![ethyl 2-[2-(3,5-dimethylphenyl)-2-oxoethylidene]-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxylate](/img/structure/B265944.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265971.png)
![methyl 4-{3-(4-fluorobenzoyl)-4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B265978.png)
![1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265981.png)
![6,7-Dimethyl-2-(tetrahydro-2-furanylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265995.png)